2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a piperidine moiety attached to a methyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed by the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization.
Coupling with Piperidine: The piperidine moiety is introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable electrophilic intermediate.
Final Assembly: The final compound is assembled by linking the thiazole and triazole rings through appropriate condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.
Scientific Research Applications
2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), which have different biological activities.
Triazole Derivatives: Compounds with a triazole ring, such as fluconazole, which is used as an antifungal agent.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine, which is an alkaloid found in black pepper.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in individual thiazole, triazole, or piperidine derivatives.
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-7-6-8-14(11-12)15(21-9-4-3-5-10-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-8,11,15,23H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDIKFRGZJOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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